1-(3-Trifluoromethoxy-phenyl)-pentan-1-one
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Overview
Description
1-(3-Trifluoromethoxy-phenyl)-pentan-1-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pentanone chain
Preparation Methods
The synthesis of 1-(3-Trifluoromethoxy-phenyl)-pentan-1-one typically involves several steps, starting from readily available precursors. One common method involves the reaction of 3-trifluoromethoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired ketone. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Trifluoromethoxy-phenyl)-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Trifluoromethoxy-phenyl)-pentan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Trifluoromethoxy-phenyl)-pentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
1-(3-Trifluoromethoxy-phenyl)-pentan-1-one can be compared with other similar compounds, such as:
1-(4-Trifluoromethoxy-phenyl)-pentan-1-one: Similar structure but with the trifluoromethoxy group in the para position, which may affect its reactivity and interactions.
1-(3-Trifluoromethyl-phenyl)-pentan-1-one: The trifluoromethyl group instead of trifluoromethoxy, leading to different electronic and steric effects.
1-(3-Methoxy-phenyl)-pentan-1-one: The methoxy group instead of trifluoromethoxy, resulting in different chemical properties and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of structural variations in chemical research and development.
Biological Activity
1-(3-Trifluoromethoxy-phenyl)-pentan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound possesses a trifluoromethoxy group attached to a phenyl ring and a pentanone chain. The presence of the trifluoromethoxy group enhances the lipophilicity of the molecule, which is crucial for its interaction with biological membranes and targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, compounds containing trifluoromethyl groups have shown significant activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | TBD |
This compound | MCF7 (Breast) | TBD |
This compound | HeLa (Cervical) | TBD |
Note: Specific IC50 values for this compound are not yet available in published literature but are anticipated based on structure–activity relationship studies .
Antimicrobial Activity
Compounds with similar trifluoromethylated structures have demonstrated antimicrobial properties. For example, studies indicate that such compounds can inhibit the growth of various bacteria and fungi:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Candida albicans | TBD |
These findings suggest that this compound may also possess antimicrobial properties, warranting further investigation .
Study on Trifluoromethylated Compounds
A study focused on the biological activities of trifluoromethylated compounds revealed that these molecules often exhibit enhanced potency against various biological targets. The study emphasized the importance of the trifluoromethyl group in improving pharmacokinetic properties and overall bioactivity .
Structure–Activity Relationship (SAR)
Research into the SAR of similar compounds has provided insights into how modifications to the structure can influence biological activity. The presence of bulky lipophilic groups was found to enhance anticancer activity, indicating that this compound could be optimized for increased efficacy against cancer cells .
Properties
Molecular Formula |
C12H13F3O2 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]pentan-1-one |
InChI |
InChI=1S/C12H13F3O2/c1-2-3-7-11(16)9-5-4-6-10(8-9)17-12(13,14)15/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
CNBXTUODITWUAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
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